Poly(ethylene-co-glycidyl methacrylate)
Overview
Description
Poly(ethylene-co-glycidyl methacrylate) is a type of polymer that has been used in various applications due to its unique properties . It is often used in the form of pellets, with a melt index of 5 g/10 min at 190°C/2.16kg . The polymer contains glycidyl methacrylate, which accounts for about 8 wt. % of its composition . It is often used in cross-linkable coatings and as an adhesion promoter, with pendant glycidyl functionality available for grafting or cross-linking .
Synthesis Analysis
The synthesis of Poly(ethylene-co-glycidyl methacrylate) involves various methods such as suspension polymerization, the seed expansion method, and precipitation polymerization . By introducing different functional groups into microspheres, the hydrophobicity, solubility, and biocompatibility of the microspheres can be improved .Molecular Structure Analysis
The molecular structure of Poly(ethylene-co-glycidyl methacrylate) involves the polymerization of ethylene and glycidyl methacrylate . The glycidyl methacrylate provides the polymer with its unique properties, including its ability to be used in cross-linkable coatings and as an adhesion promoter .Chemical Reactions Analysis
The chemical reactions involved in the modification of Poly(ethylene-co-glycidyl methacrylate) include amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . These reactions allow for the installation of a variety of functionalities onto the reactive scaffold .Physical And Chemical Properties Analysis
Poly(ethylene-co-glycidyl methacrylate) has a hardness of 92 (Shore A, ASTM D 2240), a melting point of 99 °C, a softening point transition temperature of 87 °C (Vicat, ASTM D 1525-1kg), and a density of 0.94 g/mL at 25 °C .Scientific Research Applications
Peroxidase-like Activity and Sensor Applications
PE-co-GMA can be modified for applications in enzyme-based immunoassays due to its peroxidase-like activity. Zasońska et al. (2019) synthesized magnetically responsive particles from poly(glycidyl methacrylate-co-ethylene dimethacrylate) with carboxyl groups, which exhibited high activity in enzyme-based immunoassays at certain pH levels and temperatures (Zasońska et al., 2019).
Biosensor Applications
PE-co-GMA nanofibers have shown promise in biosensor applications. Wang et al. (2008) developed biotinylated PE-co-GMA nanofibers to bind streptavidin-horseradish peroxidase, demonstrating high activity, efficiency, sensitivity, and reusability in potential biosensor applications (Wang et al., 2008).
Polymer Blends for Engineering Plastics
PE-co-GMA is used as an impact modifier for engineering plastics. It enhances the impact resistance and compatibility of blends such as poly(butylenes terephthalate)/polypropylene and poly(ethylene terephthalate)/polyethylene blends. Tsai and Chang (1996) reported that the presence of glycidyl methacrylate in ethylene-co-glycidyl methacrylate copolymers improved the compatibility and mechanical properties of polymer blends (Tsai & Chang, 1996).
Sorption and Ion-Exchange Applications
PE-co-GMA copolymers are used in sorption processes for heavy metals and ion-exchange chromatography of proteins. Nastasović et al. (2009) showed that poly(GMA-co-EGDMA) copolymers, functionalized with amines, had high sorption capacities for various metal ions, indicating their potential in environmental cleanup (Nastasović et al., 2009).
Chromatographic Separations
PE-co-GMA based monoliths are used in chromatographic separations of proteins and small molecules. Svec and Fréchet (1995) demonstrated that modified poly(glycidyl methacrylate-co-ethylene dimethacrylate) columns were effective in separating proteins, highlighting their utility in analytical and preparative chromatography (Svec & Fréchet, 1995).
Safety And Hazards
Future Directions
Poly(ethylene-co-glycidyl methacrylate) microspheres have been widely used in many fields, such as the immobilization of bioactive substances (enzymes, cells, proteins, antibodies, etc.) . With the development of new preparation methods and the introduction of different functional groups, it is expected that this material will find even more applications in the future .
properties
IUPAC Name |
ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHAJWVOAJZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CO1.C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26061-90-5, 119433-93-1 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Record name | Ethylene-glycidyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26061-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119433-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate | |
CAS RN |
26061-90-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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